4,4,5,5-Tetrafluoropentan-1-ol
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Overview
Description
4,4,5,5-Tetrafluoropentan-1-ol is an organic compound with the molecular formula C5H8F4O It is a fluorinated alcohol, which means it contains fluorine atoms attached to a carbon chain with a hydroxyl group (-OH) at one end
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,5,5-Tetrafluoropentan-1-ol can be synthesized through several methods. One common approach involves the catalytic oxidation of 1,1,1,2,2-pentafluoropentane in the presence of a supported noble metal composite catalyst, a solvent, and an oxidant. The solvents used can include water, acetonitrile, isopropanol, dimethylformamide, and N-methylpyrrolidone. The oxidants can be organic peroxides such as cumene hydroperoxide, tert-butyl hydroperoxide, acetyl peroxide, benzoyl peroxide, dibenzoyl peroxide, cyclohexanone peroxide, iodosobenzene (PhIO), and m-chloroperbenzoic acid .
Industrial Production Methods
The industrial production of this compound typically involves large-scale catalytic oxidation processes. These processes are designed to be efficient and cost-effective, utilizing readily available raw materials and catalysts to produce the compound in high yields.
Chemical Reactions Analysis
Types of Reactions
4,4,5,5-Tetrafluoropentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different fluorinated alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, chromium trioxide, and hydrogen peroxide for oxidation reactions. Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions. Substitution reactions often require nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4,4,5,5-tetrafluoropentan-2-one, while reduction can produce 4,4,5,5-tetrafluoropentane.
Scientific Research Applications
4,4,5,5-Tetrafluoropentan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and functional materials
Mechanism of Action
The mechanism of action of 4,4,5,5-tetrafluoropentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group allows it to form hydrogen bonds with various biomolecules, potentially affecting their structure and function. The fluorine atoms can influence the compound’s lipophilicity and metabolic stability, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4,4,5,5-tetrafluoropentan-1-ol: This compound has a similar structure but contains a bromine atom instead of a hydrogen atom at the 5-position.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl: This compound has a similar fluorinated carbon chain but includes a boron-containing ring structure.
Uniqueness
4,4,5,5-Tetrafluoropentan-1-ol is unique due to its specific arrangement of fluorine atoms and the presence of a hydroxyl group. This combination of features gives it distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C5H8F4O |
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Molecular Weight |
160.11 g/mol |
IUPAC Name |
4,4,5,5-tetrafluoropentan-1-ol |
InChI |
InChI=1S/C5H8F4O/c6-4(7)5(8,9)2-1-3-10/h4,10H,1-3H2 |
InChI Key |
XXBFJYFFRJLRKH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C(F)F)(F)F)CO |
Origin of Product |
United States |
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